molecular formula C12H15NO2 B8400463 6-Methoxy-1,3,3-trimethylindolin-2-one

6-Methoxy-1,3,3-trimethylindolin-2-one

Cat. No. B8400463
M. Wt: 205.25 g/mol
InChI Key: BBMZNBFIUFTOHL-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

To a cooled solution (−5°−0° C.) of 6-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one (600 mg, 3.14 mmol, example 78) in THF (10.5 mL) is added 60% NaH (132 mg, 3.30 mmol) and is stirred for 15 min. Iodomethane (215 μL, 3.45 mmol) is added to the reaction mixture and stirred for 2 hrs. Quenched reaction with sat NH4Cl soln and diluted with EtOAc. Washed organic layer with sat NH4Cl soln, brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 30% ethyl acetate in hexanes) to give the title compound as a white crystalline solid. MS (ESI) 206 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.[H-].[Na+].I[CH3:18]>C1COCC1.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[N:9]2[CH3:18])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC1=CC=C2C(C(NC2=C1)=O)(C)C
Name
Quantity
132 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
215 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Quenched
CUSTOM
Type
CUSTOM
Details
reaction with sat NH4Cl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Washed organic layer with sat NH4Cl soln, brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica, 30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C2C(C(N(C2=C1)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.